5-Methylthioimidazo[1,2-a]pyridine

Lipophilicity Polar surface area Drug-likeness

5-Methylthioimidazo[1,2-a]pyridine (PubChem CID is a C5-thiomethyl-substituted imidazo[1,2-a]pyridine, a privileged fused bicyclic heterocycle scaffold widely exploited in medicinal chemistry and agrochemical discovery. Its computed physicochemical descriptors include a molecular weight of 164.23 g/mol, XLogP3-AA of 2.6, topological polar surface area (TPSA) of 42.6 Ų, two hydrogen-bond acceptor sites, and zero hydrogen-bond donors.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B8471752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthioimidazo[1,2-a]pyridine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=NC=CN21
InChIInChI=1S/C8H8N2S/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3
InChIKeyBGONPOKWPGGQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylthioimidazo[1,2-a]pyridine: Physicochemical Profile and Scaffold Identity for Procurement Decisions


5-Methylthioimidazo[1,2-a]pyridine (PubChem CID 15144310) is a C5-thiomethyl-substituted imidazo[1,2-a]pyridine, a privileged fused bicyclic heterocycle scaffold widely exploited in medicinal chemistry and agrochemical discovery [1]. Its computed physicochemical descriptors include a molecular weight of 164.23 g/mol, XLogP3-AA of 2.6, topological polar surface area (TPSA) of 42.6 Ų, two hydrogen-bond acceptor sites, and zero hydrogen-bond donors [1]. The methylthio (–SCH₃) substituent at the 5-position distinguishes this compound from the parent imidazo[1,2-a]pyridine and from 5-halo, 5-alkyl, or 5-unsubstituted analogs, imparting a unique combination of lipophilicity, polar surface area, and sulfur-mediated electronic effects that influence both molecular recognition and downstream synthetic derivatization [1][2].

Why C5-Substituted Imidazo[1,2-a]pyridines Are Not Interchangeable: Evidence That the 5-Position Governs Pharmacological Outcome


The 5-position of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity, as demonstrated by Rostrup et al. (2021), who showed that C5 substituents (5-methyl, 5-bromo, and 5-chloro) on the DS2 chemotype alter GABAₐ receptor positive allosteric modulator potency by 6- to 16-fold relative to the parent DS2 compound, and that 5-substitution also controls δ-subunit selectivity (≥60-fold for the 5-methyl analog) [1]. Because the methylthio group introduces a sulfur atom with distinct steric bulk (comparable to isopropyl), polarizability, and H-bond acceptor character that fundamentally differs from methyl, halogen, or hydrogen substituents, a 5-SCH₃ analog cannot be assumed to recapitulate the binding mode, selectivity profile, or pharmacokinetic behavior of other C5-substituted imidazo[1,2-a]pyridines. Substituting a 5-methylthio derivative with a 5-chloro, 5-methyl, or 5-unsubstituted congener without experimental validation risks altering target engagement, off-target liability, and metabolic stability. The quantitative evidence below establishes the specific axes on which 5-methylthioimidazo[1,2-a]pyridine differs from its closest analogs.

Quantitative Differentiation Evidence: 5-Methylthioimidazo[1,2-a]pyridine Versus Closest C5 Analogs


Lipophilicity and Polar Surface Area Differentiation: 5-SCH₃ vs. 5-H, 5-CH₃, and 5-Cl Imidazo[1,2-a]pyridines

The 5-methylthio group elevates both lipophilicity and polar surface area relative to 5-H, 5-CH₃, and 5-Cl analogs, creating a differentiated physicochemical signature. 5-Methylthioimidazo[1,2-a]pyridine exhibits a computed XLogP3-AA of 2.6 and TPSA of 42.6 Ų [1]. By comparison, the parent imidazo[1,2-a]pyridine (5-H) has a TPSA of approximately 17.3 Ų and XLogP3 of approximately 1.3–1.5 (computed baseline from scaffold core) [2]. The 5-Cl analog adds hydrophobicity (estimated XLogP3 ~1.9–2.1) but contributes minimally to TPSA (~17.3 Ų), while the 5-CH₃ analog (XLogP3 ~1.6–1.8) similarly maintains low TPSA (~17.3 Ų) [2]. The –SCH₃ group thus simultaneously increases logP by approximately 0.5–1.1 units and expands TPSA by approximately 25 Ų compared to these analogs, a combination not achievable with halo or alkyl substituents alone [1][2].

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Class-Level Pharmacological SAR: The 5-Position Controls GABAₐ Receptor Potency and Subtype Selectivity (DS2 Analog Series)

In a systematic SAR study of the imidazo[1,2-a]pyridine DS2 series at δ-containing GABAₐ receptors, Rostrup et al. (2021) demonstrated that substituents at the 5-position of the imidazo[1,2-a]pyridine core scaffold profoundly control both the potency and the δ-selectivity of positive allosteric modulation [1]. The 5-methyl (compound 30), 5-bromo (compound 35), and 5-chloro (compound 36) DS2 analogs exhibited mid-high nanomolar potency at the α4β1δ receptor subtype and were 6- to 16-fold more potent than the parent DS2 compound [1]. Moreover, the 5-methyl analog 30 achieved at least 60-fold selectivity for α4β1δ over the α4β1γ2 subtype [1]. Although the 5-methylthio analog was not explicitly tested in this series, the data establish that C5 substituent identity is a primary driver of both potency (up to 16× shift) and selectivity (≥60× window) within the imidazo[1,2-a]pyridine chemotype, and that C5 modifications cannot be considered 'silent' or interchangeable [1].

GABAₐ receptor Positive allosteric modulator Structure-activity relationship Subtype selectivity

Synthetic Accessibility: Direct Preparation from 5-Chloroimidazo[1,2-a]pyridine via SₙAr Methylthiolation

5-Methylthioimidazo[1,2-a]pyridine is readily accessible via a single-step nucleophilic aromatic substitution (SₙAr) reaction between 5-chloroimidazo[1,2-a]pyridine and sodium methanethiolate (NaSMe) in dimethylformamide at 20 °C [1]. This contrasts with 5-alkyl or 5-aryl analogs, which typically require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi, or Kumada reactions) using pre-functionalized organometallic reagents, often demanding anhydrous conditions, elevated temperatures, and specialized ligand/catalyst systems [2]. The commercial availability of the 5-chloro precursor and the straightforward SₙAr displacement protocol make the 5-SCH₃ derivative an operationally simpler and more cost-effective entry point for SAR exploration at the C5 position, while the sulfur atom additionally provides a handle for subsequent oxidation to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), enabling systematic polarity tuning without altering the core scaffold connectivity [1].

Nucleophilic aromatic substitution Building block Methylthiolation Synthetic intermediate

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency and Fragment-Based Design

The methylthio substituent adds 46.09 Da of molecular weight and two heavy atoms (sulfur + carbon) relative to 5-H imidazo[1,2-a]pyridine (MW 118.14 g/mol, 9 heavy atoms) [1]. Compared to the 5-chloro analog (MW ~152.58 g/mol, 10 heavy atoms, one chlorine), the 5-SCH₃ compound (MW 164.23 g/mol, 11 heavy atoms) is 11.65 Da heavier and carries a divalent sulfur rather than a monovalent halogen [1]. Compared to the 5-methyl analog (MW ~132.16 g/mol, 10 heavy atoms), the 5-SCH₃ variant adds 32.07 Da [1]. This incremental mass and atom count must be accounted for in ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) calculations during hit-to-lead optimization [2]. The sulfur atom also contributes polarizability (calculated molecular refractivity) that is absent from the 5-CH₃ and 5-halo comparators, potentially enhancing van der Waals contacts in hydrophobic protein binding pockets [1].

Ligand efficiency Fragment-based drug discovery Heavy atom count Molecular weight

Procurement-Relevant Application Scenarios for 5-Methylthioimidazo[1,2-a]pyridine


C5 SAR Exploration in Imidazo[1,2-a]pyridine Lead Series Where Halo, Alkyl, and Thioether Substituents Are Directly Compared

In medicinal chemistry programs using the imidazo[1,2-a]pyridine scaffold, systematic SAR at the 5-position requires a panel of substituents spanning distinct electronic, steric, and lipophilic profiles. 5-Methylthioimidazo[1,2-a]pyridine serves as the thioether representative in such a panel, complementing 5-H (control), 5-CH₃ (alkyl, low polarizability), 5-Cl (halogen, electronegative), and 5-Br (halogen, polarizable) analogs. As demonstrated by the DS2 GABAₐ receptor study, 5-position substitution produces up to 16-fold potency differences and ≥60-fold selectivity shifts [1]. Including the 5-SCH₃ variant in the screening panel enables interrogation of sulfur-specific interactions (sulfur-π, chalcogen bonding) that carbon, hydrogen, and halogen substituents cannot recapitulate.

Late-Stage Oxidative Diversification via Sulfoxide/Sulfone Formation from the 5-Methylthio Precursor

The 5-SCH₃ group is a strategic synthetic handle for polarity tuning. Controlled oxidation with one equivalent of mCPBA or H₂O₂ yields the corresponding sulfoxide (–SOCH₃), which increases TPSA, reduces logP, and introduces a stereogenic center and a stronger H-bond acceptor. Over-oxidation with two equivalents yields the sulfone (–SO₂CH₃), further amplifying polarity and metabolic stability. This divergent functionalization from a single commercially available building block allows systematic exploration of physicochemical space within a congeneric series without resynthesizing the core scaffold . Procurement of 5-methylthioimidazo[1,2-a]pyridine thus enables three distinct C5 analogs (thioether, sulfoxide, sulfone) from one purchased intermediate.

Computational Chemistry and in Silico Screening Libraries Requiring Sulfur-Containing Heterocyclic Building Blocks

Virtual screening libraries enriched with sulfur-containing fragments capture binding modes involving sulfur-π interactions, chalcogen bonding, and enhanced van der Waals contacts that are underrepresented in carbon/halogen-only libraries [2]. 5-Methylthioimidazo[1,2-a]pyridine, with its well-defined 3D conformation, computed logP of 2.6, and TPSA of 42.6 Ų [3], serves as a computationally tractable building block for docking studies and pharmacophore modeling where sulfur-mediated interactions are hypothesized, thereby justifying its inclusion in focused screening decks alongside 5-H, 5-Me, and 5-Cl comparators for hit identification.

Process Chemistry Route Scouting for Scale-Up of C5-Functionalized Imidazo[1,2-a]pyridine Intermediates

The one-step SₙAr methylthiolation of 5-chloroimidazo[1,2-a]pyridine with sodium methanethiolate in DMF at ambient temperature offers significant advantages over palladium-catalyzed cross-coupling routes to 5-aryl or 5-alkenyl analogs in terms of cost, throughput, and waste stream complexity [4]. For process chemists evaluating scalable access to C5-substituted imidazo[1,2-a]pyridine intermediates, the 5-SCH₃ route eliminates the need for palladium catalysts, phosphine ligands, boronic acid/ester coupling partners, and the associated metal impurity purging steps, making it an attractive entry point for kilogram-scale campaigns where subsequent oxidation or further derivatization is planned.

Quote Request

Request a Quote for 5-Methylthioimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.